molecular formula C11H14N2O B379500 1-butyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 77557-02-9

1-butyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B379500
CAS No.: 77557-02-9
M. Wt: 190.24g/mol
InChI Key: IDAMRRQTIRIFIA-UHFFFAOYSA-N
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Description

1-Butyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazole family. This compound is characterized by a benzimidazole core with a butyl group attached to the nitrogen atom at position 1. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through various methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole . Another method includes the transformation of benzimidazolium salts or the synthesis from arylureas . These reactions typically require controlled conditions, such as high temperatures and inert atmospheres, to achieve good yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. The reactions are conducted in specialized reactors to ensure safety and efficiency. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted benzimidazoles depending on the reagents used.

Scientific Research Applications

1-Butyl-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its butyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This property can improve its efficacy as a drug candidate compared to its methyl or ethyl analogs.

Properties

IUPAC Name

3-butyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAMRRQTIRIFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272781
Record name 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77557-02-9
Record name 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77557-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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